molecular formula C9H12BrN3S B038756 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide CAS No. 122813-72-3

4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

Cat. No.: B038756
CAS No.: 122813-72-3
M. Wt: 274.18 g/mol
InChI Key: DILNFZLORSLUJR-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H12BrN3S. It is a derivative of hydrazinecarbothioamide and has been studied for its reactivity, structural characteristics, and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide: Unique due to its specific substitution pattern and potential therapeutic applications.

    N-(4-Fluorophenyl)hydrazinecarbothioamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-Chloro-2,6-dimethylphenyl)hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILNFZLORSLUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370797
Record name N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122813-72-3
Record name N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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